molecular formula C8H10BrNO B1371967 4-Bromo-2-propoxypyridine CAS No. 1142194-49-7

4-Bromo-2-propoxypyridine

Cat. No. B1371967
M. Wt: 216.07 g/mol
InChI Key: GURVVNJEKYHFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-propoxypyridine is a chemical compound with the CAS Number: 1142194-49-7 . It has a molecular weight of 216.08 .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-propoxypyridine is 1S/C8H10BrNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acid esters, which are related to 4-Bromo-2-propoxypyridine, have been known to undergo transesterification and metathesis reactions . They’ve also been used in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Synthesis of Novel Derivatives

  • Pyridine Derivatives Synthesis : Palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize novel pyridine derivatives. These derivatives show potential as chiral dopants for liquid crystals and exhibit biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Structural and Electronic Studies

  • Structural Analysis of Derivatives : A study focused on synthesizing and characterizing 4-substituted pyridine-capped 5,12-dioxocyclams, highlighting the versatility of the 4-bromo group for various substitutions using palladium-catalyzed chemistry (Achmatowicz et al., 2003).
  • Electronic and Non-Linear Optical Properties : Research on the electronic properties and non-linear optical properties of pyridine derivatives, particularly focusing on Suzuki cross-coupling reactions and DFT studies, provides insight into the reactivity and electronic characteristics of these compounds (Nazeer et al., 2020).

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Imidazo[4,5-b] pyridine derivatives have demonstrated high inhibition performance against mild steel corrosion, indicating potential applications in material science and corrosion protection (Saady et al., 2021).

Antimicrobial and Environmental Applications

  • Antimicrobial Effects : Modified poly(4-vinyl pyridine) particles, treated with various modifying agents including 4-bromo substituents, have shown significant bactericidal characteristics against various bacteria, indicating potential use in antimicrobial applications (Sahiner & Yasar, 2013).

Chemical Synthesis Techniques

  • Facile Synthesis Methods : Studies have developed methods for the facile synthesis of N-polyfluoroalkylated heterocycles, indicating the utility of 4-bromo substituents in the synthesis of complex organic compounds (Kolomeitsev et al., 1996).

Applications in Physiological Research

  • Use in Physiological Studies : Plant growth retardants, including those with 4-pyridine structures, have been utilized in physiological research to gain insights into the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).

Future Directions

Boronic acid-based linkages, which are related to 4-Bromo-2-propoxypyridine, have been utilized in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This suggests potential future directions for the use of 4-Bromo-2-propoxypyridine in similar applications.

properties

IUPAC Name

4-bromo-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURVVNJEKYHFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671713
Record name 4-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-propoxypyridine

CAS RN

1142194-49-7
Record name 4-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-propoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-propoxypyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-propoxypyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-propoxypyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-propoxypyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-propoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.